Superior Antifungal Efficacy of 2-Aminobenzoxazole Derivatives Over Commercial Fungicide Hymexazol
In a direct in vitro comparison against eight phytopathogenic fungi, six 2-aminobenzoxazole derivatives (compounds 3a, 3b, 3c, 3e, 3m, and 3v) exhibited EC50 values ranging from 1.48 to 16.6 µg/mL, which were consistently lower than those of the commercial fungicide hymexazol, used as a positive control [1]. The in vivo preventative effect of compounds 3a, 3c, 3e, and 3m against Botrytis cinerea at 100 µg/mL further confirmed the scaffold's practical utility [1].
| Evidence Dimension | In vitro antifungal activity (EC50) |
|---|---|
| Target Compound Data | 1.48–16.6 µg/mL (for six most potent 2-aminobenzoxazole derivatives) |
| Comparator Or Baseline | Hymexazol (commercial fungicide) |
| Quantified Difference | Superior (exact fold improvement not specified in abstract but noted as 'much superior') |
| Conditions | In vitro assay against eight phytopathogenic fungi; in vivo study on Botrytis cinerea at 100 µg/mL |
Why This Matters
This quantitative superiority over a commercial benchmark directly justifies the selection of the 2-aminobenzoxazole scaffold for the development of next-generation agricultural fungicides.
- [1] Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Mol. Divers. 2022, 26, 981–992. DOI: 10.1007/s11030-021-10213-7 View Source
